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molecular formula C10H17N3O B8565972 N-(5-tert-Butyl-1H-pyrazol-3-yl)propanamide CAS No. 84958-62-3

N-(5-tert-Butyl-1H-pyrazol-3-yl)propanamide

Cat. No. B8565972
M. Wt: 195.26 g/mol
InChI Key: QHMZLDCWTNRBKZ-UHFFFAOYSA-N
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Patent
US04505739

Procedure details

20 g (0.14 mole) of 3-amino-5-t-butylpyrazole prepared in Example 1 was dissolved in 100 ml of dioxane, and 14 g of propionyl chloride was added thereto. The mixture was allowed to react at 80° C. for 5 hours. After completion of the reaction, the dioxane was distilled off under reduced pressure, and then water was added to the residue whereby the reaction product was dissolved therein. The resulting solution was neutralized with a 10% sodium hydroxide aqueous solution whereby crystals were precipitated. The crystals were collected by filtration, washed with water and benzene, and then dried to obtain 22 g of 5-t-butyl-3-propionylaminopyrazole. This product was recrystallized from methanol and found to have a melting point of 228° to 229° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[NH:4][N:3]=1.[C:11](Cl)(=[O:14])[CH2:12][CH3:13]>O1CCOCC1>[C:7]([C:5]1[NH:4][N:3]=[C:2]([NH:1][C:11](=[O:14])[CH2:12][CH3:13])[CH:6]=1)([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NNC(=C1)C(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C(CC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 80° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the dioxane was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
water was added to the residue whereby the reaction product
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
were precipitated
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with water and benzene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NN1)NC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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